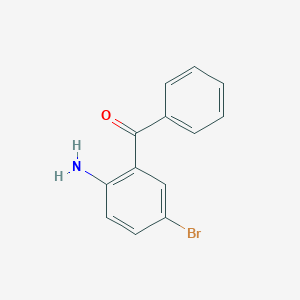

2-Benzoyl-4-bromoaniline

Vue d'ensemble

Description

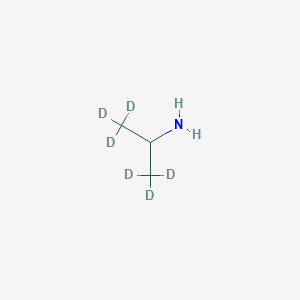

Diazinon-d10 est un composé marqué par un isotope stable, plus précisément un analogue deutéré du diazinon. Il est couramment utilisé comme étalon interne en chimie analytique, en particulier en spectrométrie de masse, pour quantifier la présence de diazinon et de ses métabolites dans divers échantillons. La formule moléculaire de Diazinon-d10 est C12D10H11N2O3PS, et sa masse moléculaire est de 314,41 g/mol .

Applications De Recherche Scientifique

Diazinon-d10 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mécanisme D'action

Target of Action

This compound is a derivative of aniline and benzophenone, both of which have various biological targets depending on their specific substitutions and the biological context .

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its biological targets.

Biochemical Pathways

The compound’s synthesis involves a reaction pathway where 4-bromoaniline is dissolved in benzoyl chloride, heated, and then zinc chloride is added .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Diazinon-d10 implique l'incorporation d'atomes de deutérium dans la molécule de diazinon. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Le processus commence souvent par la deutération de groupes éthyles, suivie de leur incorporation dans la structure du diazinon. Les conditions réactionnelles impliquent généralement l'utilisation de réactifs et de solvants deutérés sous température et pression contrôlées pour assurer l'incorporation sélective d'atomes de deutérium .

Méthodes de production industrielle

La production industrielle de Diazinon-d10 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les composés deutérés et garantir une pureté et un rendement élevés. La production est réalisée sous des mesures strictes de contrôle de la qualité pour répondre aux normes requises pour les applications analytiques .

Analyse Des Réactions Chimiques

Types de réactions

Diazinon-d10 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et sa dégradation dans l'environnement.

Réactifs et conditions courants

Oxydation : Diazinon-d10 peut être oxydé pour former du diazoxon-d10, un métabolite plus toxique.

Réduction : Les réactions de réduction peuvent convertir le Diazinon-d10 en son composé parent ou en d'autres métabolites moins toxiques.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans la molécule de Diazinon-d10.

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques de Diazinon-d10 comprennent le diazoxon-d10, le phosphorothioate de diéthyle et d'autres métabolites deutérés. Ces produits sont souvent analysés pour comprendre le devenir environnemental et la toxicité du diazinon .

Applications de la recherche scientifique

Diazinon-d10 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Mécanisme d'action

Diazinon-d10, comme son homologue non deutéré, fonctionne comme un inhibiteur de l'acétylcholinestérase. Cette enzyme est responsable de la dégradation du neurotransmetteur acétylcholine dans le système nerveux. En inhibant l'acétylcholinestérase, Diazinon-d10 provoque une accumulation d'acétylcholine, entraînant une transmission continue du signal nerveux, ce qui peut entraîner une neurotoxicité . Les cibles moléculaires primaires sont les enzymes acétylcholinestérases présentes dans les fentes synaptiques des neurones .

Comparaison Avec Des Composés Similaires

Diazinon-d10 est comparé à d'autres composés organophosphorés similaires, tels que le chlorpyrifos-d10, le malathion-d10 et le parathion-d10. Ces composés partagent un mécanisme d'action commun en tant qu'inhibiteurs de l'acétylcholinestérase, mais diffèrent par leurs structures chimiques et leurs profils toxicologiques.

Chlorpyrifos-d10 : Semblable à Diazinon-d10, le chlorpyrifos-d10 est utilisé comme étalon interne en chimie analytique.

Malathion-d10 : Le malathion-d10 est moins toxique que le Diazinon-d10 et est utilisé dans différentes applications agricoles.

Parathion-d10 : Le parathion-d10 est plus toxique que le Diazinon-d10 et est utilisé dans des applications limitées en raison de sa forte toxicité.

L'unicité de Diazinon-d10 réside dans son utilisation spécifique comme étalon interne pour l'analyse du diazinon, fournissant une quantification précise et fiable dans diverses applications de recherche et industrielles.

Propriétés

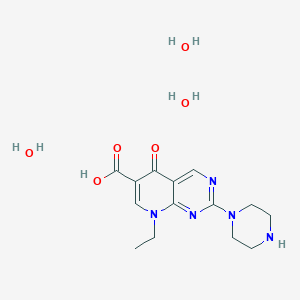

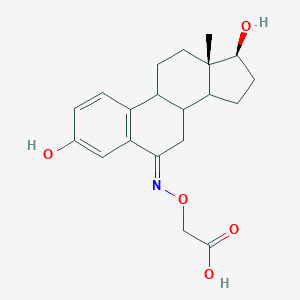

IUPAC Name |

(2-amino-5-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJVUGANBDAASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192909 | |

| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39859-36-4 | |

| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39859-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-bromobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

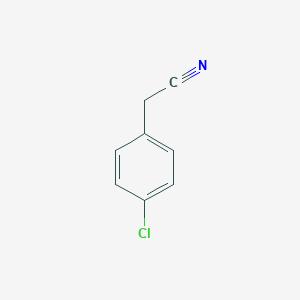

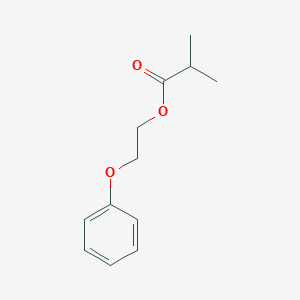

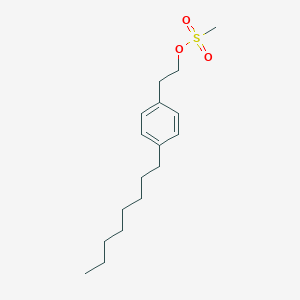

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-amino-5-bromobenzophenone in the synthesis of 6-bromoviridicatina?

A1: 2-Amino-5-bromobenzophenone serves as a crucial starting material in the synthesis of 6-bromoviridicatina. The research article describes the synthesis of 5-bromo-2-(chloroacetamido)benzophenone from 2-amino-5-bromobenzophenone through amidation with chloroacetic anhydride []. This synthesized compound acts as a precursor and is ultimately used to obtain 6-bromoviridicatina.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.